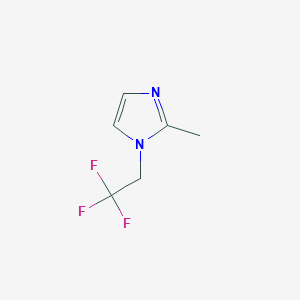

2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

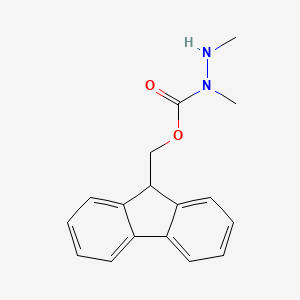

2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole is a useful research compound. Its molecular formula is C6H7F3N2 and its molecular weight is 164.131. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Room Temperature Ionic Liquids

2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole has been utilized in the synthesis of various chemical compounds. A study by Zhang, Martin, and Desmarteau (2003) highlighted the use of this compound in the direct methylation or trifluoroethylation of imidazole and pyridine derivatives. The process efficiently produces high yields of the corresponding salts, offering a simple route to create a variety of room temperature ionic liquids (RTILs) (Zhang, Martin, & Desmarteau, 2003).

Corrosion Inhibition

Research has also explored the role of imidazole derivatives, including this compound, in corrosion inhibition. Kovačević, Milošev, and Kokalj (2017) evaluated the efficacy of imidazole and its derivatives as inhibitors of copper corrosion in a sodium chloride solution. Their findings suggest potential applications in protecting metals from corrosion in various industrial settings (Kovačević, Milošev, & Kokalj, 2017).

Polymer Electrolytes in Fuel Cells

In the field of energy, particularly for fuel cells, this compound has been used as an additive in polymer electrolytes. Schechter and Savinell (2002) studied its application in polybenzimidazole membranes equilibrated with phosphoric acid, observing how varying concentrations of this imidazole derivative affect the conductivity of these membranes. This research contributes to the development of high-temperature proton-conducting polymer electrolytes for fuel cells (Schechter & Savinell, 2002).

Antimicrobial Properties

Furthermore, this compound derivatives have been studied for their antimicrobial properties. For instance, Heeres and Van Cutsem (1981) synthesized derivatives of 1H-imidazole that exhibited in vitro activity against various fungi and bacteria, including dermatophytes and Candida albicans (Heeres & Van Cutsem, 1981).

Chemical Synthesis and Characterization

The compound has also been employed in the synthesis of other chemical entities. Orhan et al. (2019) used 4-methyl-1H-imidazole-5-carbaldehyde, a related compound, as a starting point to derive different alkyl groups on the N-1 atom of the imidazole ring. This work contributes to the field of medicinal chemistry, providing insights into the synthesis of biologically active molecules (Orhan, Kose, Alkan, & Öztürk, 2019).

Mécanisme D'action

Target of Action

The primary target of 2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole is Polyketide Synthase (PKS) . PKS is an enzyme that plays a crucial role in the biosynthesis of melanin, a pigment that is essential for the survival and virulence of certain pathogenic fungi .

Mode of Action

This compound interacts with its target, PKS, by inhibiting its activity . This inhibition disrupts the synthesis and cyclization of polyketides in the melanin biosynthesis pathway .

Biochemical Pathways

The compound affects the melanin biosynthesis pathway, specifically the formation of 1,3,6,8-tetrahydroxynaphthalene by PKS . The inhibition of PKS activity disrupts the production of melanin, leading to the decolorization of the mycelia of the fungus Magnaporthe grisea .

Result of Action

The inhibition of PKS activity by this compound leads to a disruption in melanin biosynthesis . This results in the decolorization of the mycelia of Magnaporthe grisea, a fungus that causes rice blast disease . The disruption of melanin production can potentially weaken the fungus, reducing its virulence and ability to infect host plants .

Propriétés

IUPAC Name |

2-methyl-1-(2,2,2-trifluoroethyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2/c1-5-10-2-3-11(5)4-6(7,8)9/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANIUNDOPNHQRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2788501.png)

![4-Phenyl-2-(4-pyridinyl)-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}pyrimidine](/img/structure/B2788506.png)

![5-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2788513.png)

![3-[(4-Tert-butylphenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole](/img/structure/B2788516.png)

![N-[2-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethyl]prop-2-enamide](/img/structure/B2788520.png)

![2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2788522.png)